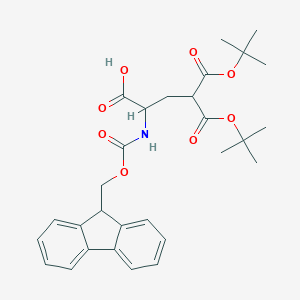

Fmoc-Gla(OtBu)2-OH

Descripción general

Descripción

Fmoc-Gla(OtBu)2-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de la Coagulación Sanguínea

Fmoc-Gla(OtBu)2-OH se utiliza en el estudio de los factores de coagulación sanguínea . La γ-carboxilación del ácido glutámico, que este compuesto facilita, es una modificación que se encuentra en estos factores. Los investigadores pueden usar este compuesto para sintetizar péptidos que contienen Gla y estudiar su papel en la coagulación sanguínea.

Desarrollo de Fármacos Anticoagulantes

Este compuesto también se puede usar en el desarrollo de nuevos fármacos anticoagulantes. Al generar péptidos modificados con Gla, los investigadores pueden investigar sus interacciones con otras moléculas y potencialmente desarrollar nuevos fármacos que inhiban la coagulación sanguínea.

Investigación de Venenos

This compound se puede usar en el estudio de ciertos venenos de serpientes y caracoles cono . Estos venenos contienen proteínas que sufren γ-carboxilación del ácido glutámico, un proceso que se puede estudiar utilizando este compuesto .

Síntesis de Péptidos

Este compuesto se usa como bloque de construcción en la síntesis de péptidos . Permite la introducción de ácido γ-carboxiglutámico en los péptidos, que luego se pueden usar en varias aplicaciones de investigación .

Mecanismo De Acción

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .

Result of Action

The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .

Análisis Bioquímico

Biochemical Properties

This compound interacts with enzymes and proteins involved in the γ-carboxylation of glutamic acid . The nature of these interactions is complex and involves multiple biochemical pathways.

Metabolic Pathways

Given its role in the γ-carboxylation of glutamic acid, it can be inferred that this compound may interact with enzymes or cofactors involved in this process .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407723 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308357-14-4 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gla(OtBu)2-OH in the context of the research presented?

A1: this compound, or N-Fmoc-L-γ-Carboxyglutamic Acid γ,γ-Di-t-Butyl Ester, is a protected form of γ-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS) []. The abstract mentions that the novel conotoxin TxIC discovered in the study contains a high degree of post-translational modifications, including the incorporation of γ-carboxyglutamic acid []. While the study doesn't explicitly state that this compound was used in their synthesis, it's plausible that a similar protected Gla derivative was employed to incorporate this unusual amino acid during the production of synthetic TxIC analogues for their pharmacological characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.